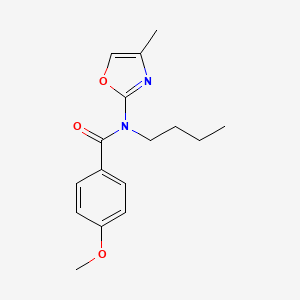

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide

CAS No.: 57067-87-5

Cat. No.: VC17278749

Molecular Formula: C16H20N2O3

Molecular Weight: 288.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57067-87-5 |

|---|---|

| Molecular Formula | C16H20N2O3 |

| Molecular Weight | 288.34 g/mol |

| IUPAC Name | N-butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C16H20N2O3/c1-4-5-10-18(16-17-12(2)11-21-16)15(19)13-6-8-14(20-3)9-7-13/h6-9,11H,4-5,10H2,1-3H3 |

| Standard InChI Key | UQZRONWHHSCCBV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)OC |

Introduction

N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound combines a butyl group, a methoxy group, and an oxazole moiety linked to a benzamide framework, which contributes to its potential therapeutic effects.

Biological Activity and Potential Applications

Compounds containing oxazole rings often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide has been studied for its potential therapeutic effects, particularly in targeting specific cancer cell lines and exhibiting anti-inflammatory activities. The oxazole moiety may play a crucial role in modulating these biological effects through interactions with various biological targets.

Synthesis and Research Findings

The synthesis of N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide typically involves several steps, although detailed synthesis protocols are not widely available in the reviewed literature. Research indicates that this compound may serve as a lead for developing new drugs targeting cancer or inflammatory diseases due to its unique structure and potential biological activity.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Butyl-4-methoxy-N-(4-methyl-1,3-oxazol-2-yl)benzamide | Not specified | Contains an oxazole ring, potential anticancer and anti-inflammatory properties |

| N-(4-Methoxyphenyl)-N-butylbenzamide | Not specified | Contains a methoxy group and butyl chain; potential analgesic properties |

| N-(4-Methylphenyl)-N-butylbenzamide | Not specified | Similar structure but lacks the methoxy group; studied for anti-inflammatory effects |

| 4-Methoxy-N-(4-chlorophenyl)benzamide | C16H17ClNO2 | Chlorine substituent may enhance biological activity; investigated for anticancer properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume